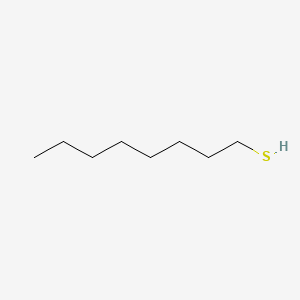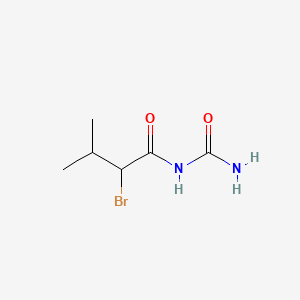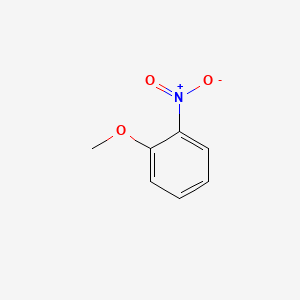
N-phenylethanimidothioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “N-phenylethanimidothioic acid” is a chemical substance that has garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-phenylethanimidothioic acid involves specific chemical reactions and conditions. The preparation methods typically include the use of cyclodextrins, which are cyclic oligosaccharides obtained from starch. The inclusion complexes formation with cyclodextrins is a common method used to prepare this compound . The reaction conditions often involve the use of glucosyltransferase to degrade starch and form the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using advanced techniques to ensure high yield and purity. The methods used in industrial production are designed to be efficient and cost-effective, often involving automated processes and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: N-phenylethanimidothioic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired outcome, but they generally involve controlled temperatures, pressures, and pH levels.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
N-phenylethanimidothioic acid has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it is studied for its potential effects on biological systems and its role in biochemical pathways. In medicine, this compound is explored for its therapeutic potential and its ability to interact with specific molecular targets. In industry, the compound is used in the production of various products, including pharmaceuticals, agrochemicals, and specialty chemicals .
Mechanism of Action
The mechanism of action of N-phenylethanimidothioic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, depending on the nature of the target and the pathway involved .
Comparison with Similar Compounds
Similar Compounds: N-phenylethanimidothioic acid can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include those with similar chemical structures and properties, such as other cyclodextrin derivatives .
Uniqueness: What sets this compound apart from other similar compounds is its specific chemical structure and the unique properties it exhibits. These properties make it particularly suitable for certain applications, such as its high stability and reactivity under specific conditions.
Properties
IUPAC Name |
N-phenylethanimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NS/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCGLTCRJJFXKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=CC=C1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NC1=CC=CC=C1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzene, [(1,1-dimethylethyl)thio]-](/img/structure/B7769652.png)










